

Technical Guide: Spectroscopic Characterization of 3-Valeryl-4-Hydroxycoumarin

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 4-Hydroxy-3-pentanoyl-2H-chromen-2-one |
| CAS No.: | 36953-87-4 |
| Cat. No.: | B11866261 |

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Introduction & Pharmacological Context

3-Valeryl-4-hydroxycoumarin (3-pentanoyl-4-hydroxycoumarin) is a lipophilic derivative of the 4-hydroxycoumarin class, sharing the pharmacophore of the anticoagulant warfarin. Its structural core—a benzopyrone ring substituted at the C3 position with an acyl chain—exhibits a distinct chemical behavior governed by keto-enol tautomerism.^[1]

From a drug development perspective, the valeryl (pentanoyl) side chain introduces a critical lipophilic element (

), enhancing cell membrane permeability compared to its lower homologs (e.g., 3-acetyl-4-hydroxycoumarin). This modification is strategic for optimizing bioavailability while retaining the Vitamin K epoxide reductase (VKOR) inhibitory potential.

Synthesis & Reaction Pathway^{[2][3][4][5][6][7][8][9][10]}

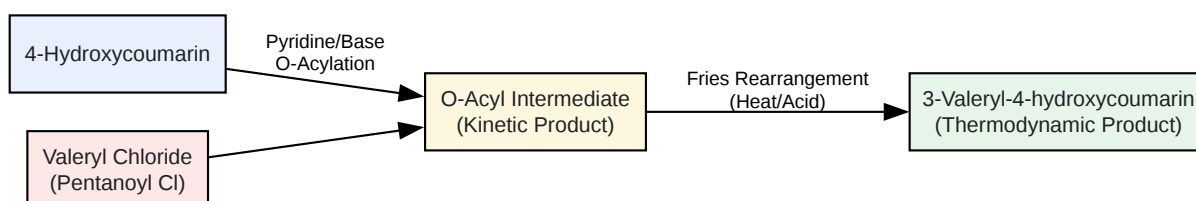
The synthesis of 3-valeryl-4-hydroxycoumarin typically proceeds via the C-acylation of 4-hydroxycoumarin. The reaction is thermodynamically driven to the C3 position due to the high electron density at this carbon in the enolate form.

Experimental Protocol: C-Acylation

Reagents: 4-Hydroxycoumarin, Valeryl Chloride (Pentanoyl chloride), Pyridine (or

in acetic acid). Conditions: Reflux, anhydrous conditions.

- Activation: 4-Hydroxycoumarin is dissolved in pyridine. The base deprotonates the hydroxyl group, forming the enolate.
- Acylation: Valeryl chloride is added dropwise. The enolate attacks the carbonyl carbon of the acid chloride.
- Rearrangement: The initial O-acylated product (4-valeryloxy coumarin) undergoes a Fries-type rearrangement (often thermally or acid-catalyzed) to the thermodynamically stable 3-valeryl-4-hydroxycoumarin.



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Figure 1: Synthetic pathway transforming 4-hydroxycoumarin to the 3-valeryl derivative via O-acylation and subsequent rearrangement.

Structural Dynamics: The Tautomeric Equilibrium

The defining spectroscopic feature of 3-acyl-4-hydroxycoumarins is the existence of an intramolecular hydrogen bond that stabilizes the enol tautomer.

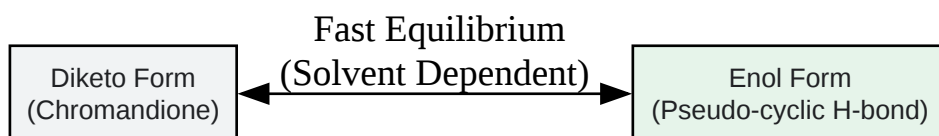
- Form A (Diketo): 2,4-dioxo chroman structure. Rare in non-polar solvents.

- Form B (Enol): 4-hydroxy-3-acyl structure. Stabilized by a 6-membered pseudo-ring formed by H-bonding between the 4-OH and the acyl carbonyl oxygen.

Critical Insight: In non-polar solvents like

, the equilibrium shifts almost exclusively to the Enol Form, resulting in a characteristic deshielded proton signal in NMR. In polar aprotic solvents (DMSO-

), the solvent competes for H-bonding, potentially broadening signals.



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Figure 2: The keto-enol tautomerism. The Enol form is dominant in non-polar media due to intramolecular H-bonding (resonance assisted hydrogen bond).

Spectroscopic Data Profile

A. Proton NMR (NMR)

Solvent:

(Chloroform-d) | Frequency: 400 MHz

The

NMR spectrum is the primary validation tool. The key diagnostic is the chelated hydroxyl proton appearing at an extremely low field.

| Chemical Shift (, ppm) | Multiplicity | Integration | Assignment | Structural Insight (Causality) |
|-------------------------------|--------------------------|-------------|----------------|--|
| 17.80 - 18.00 | Singlet (s) | 1H | 4-OH (Enolic) | Diagnostic Peak. Extreme deshielding due to strong intramolecular H-bond with the side-chain carbonyl. |
| 7.90 - 8.00 | Doublet of Doublets (dd) | 1H | H-5 (Aromatic) | Deshielded by the anisotropic effect of the adjacent carbonyl (C4). |
| 7.55 - 7.65 | Multiplet (m) | 1H | H-7 (Aromatic) | Typical aromatic resonance. |
| 7.30 - 7.40 | Multiplet (m) | 2H | H-6, H-8 | Overlapping aromatic signals. |
| 3.05 - 3.15 | Triplet (t) | 2H | - (C2') | Adjacent to the acyl carbonyl; deshielded. |
| 1.65 - 1.75 | Multiplet (m) | 2H | - (C3') | Shielded relative to - |
| 1.35 - 1.45 | Multiplet (m) | 2H | - (C4') | Typical methylene chain signal. |

| | | | | |
|-------------|-------------|----|------------|------------------------|
| 0.95 - 1.00 | Triplet (t) | 3H | - (C5') | Terminal methyl group. |
|-------------|-------------|----|------------|------------------------|

Self-Validating Protocol:

- Exchange: Add 2 drops of

to the NMR tube. Shake and re-acquire. The singlet at 17.8 ppm must disappear. If it remains, the signal is an impurity (e.g., aldehyde), not an exchangeable proton.

B. Carbon-13 NMR (NMR)

Solvent:

| Frequency: 100 MHz

| Chemical Shift (, ppm) | Assignment | Structural Insight |
|-------------------------|-------------------|---|
| 205.0 - 206.0 | C=O (Side Chain) | Ketonic carbonyl. High shift confirms acyl nature. |
| 178.0 - 180.0 | C-4 (Enolic C-OH) | Highly deshielded due to oxygen attachment and conjugation. |
| 160.0 - 162.0 | C-2 (Lactone C=O) | Characteristic lactone carbonyl. |
| 154.0 - 155.0 | C-8a | Quaternary aromatic carbon bonded to oxygen. |
| 135.0 - 136.0 | C-7 | Aromatic CH. |
| 125.0 - 126.0 | C-5 | Aromatic CH. |
| 124.0 - 125.0 | C-6 | Aromatic CH. |
| 116.0 - 117.0 | C-8 | Aromatic CH. |
| 115.0 - 116.0 | C-4a | Quaternary aromatic carbon. |
| 100.0 - 102.0 | C-3 | Diagnostic. Highly shielded for an alkene carbon due to electron donation from the 4-OH group (enamine-like character). |
| 40.0 - 42.0 | - | Aliphatic chain start. |
| 26.0 - 27.0 | - | Aliphatic chain. |
| 22.0 - 23.0 | - | Aliphatic chain. |
| 13.8 - 14.0 | - | Terminal methyl. |

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is complex due to the conjugation and H-bonding.

| Wavenumber () | Vibration Mode | Description |
|---------------------|-------------------------------|---|
| 3200 - 2500 (Broad) | O-H Stretch | "Chelated OH". The band is extremely broad and shifted to lower frequencies due to strong intramolecular H-bonding. Often obscures C-H stretches. |
| 1710 - 1690 | C=O[2] Stretch (Lactone) | The lactone carbonyl. |
| 1620 - 1600 | C=O Stretch (Ketone/H-bonded) | The side-chain ketone is involved in H-bonding, lowering its frequency significantly (pseudo-aromatic ring character). |
| 1605, 1560 | C=C Aromatic | Benzene ring skeletal vibrations. |
| 760 - 750 | C-H Bending (Out-of-plane) | Characteristic of ortho-disubstituted benzene (4 adjacent H atoms). |

D. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

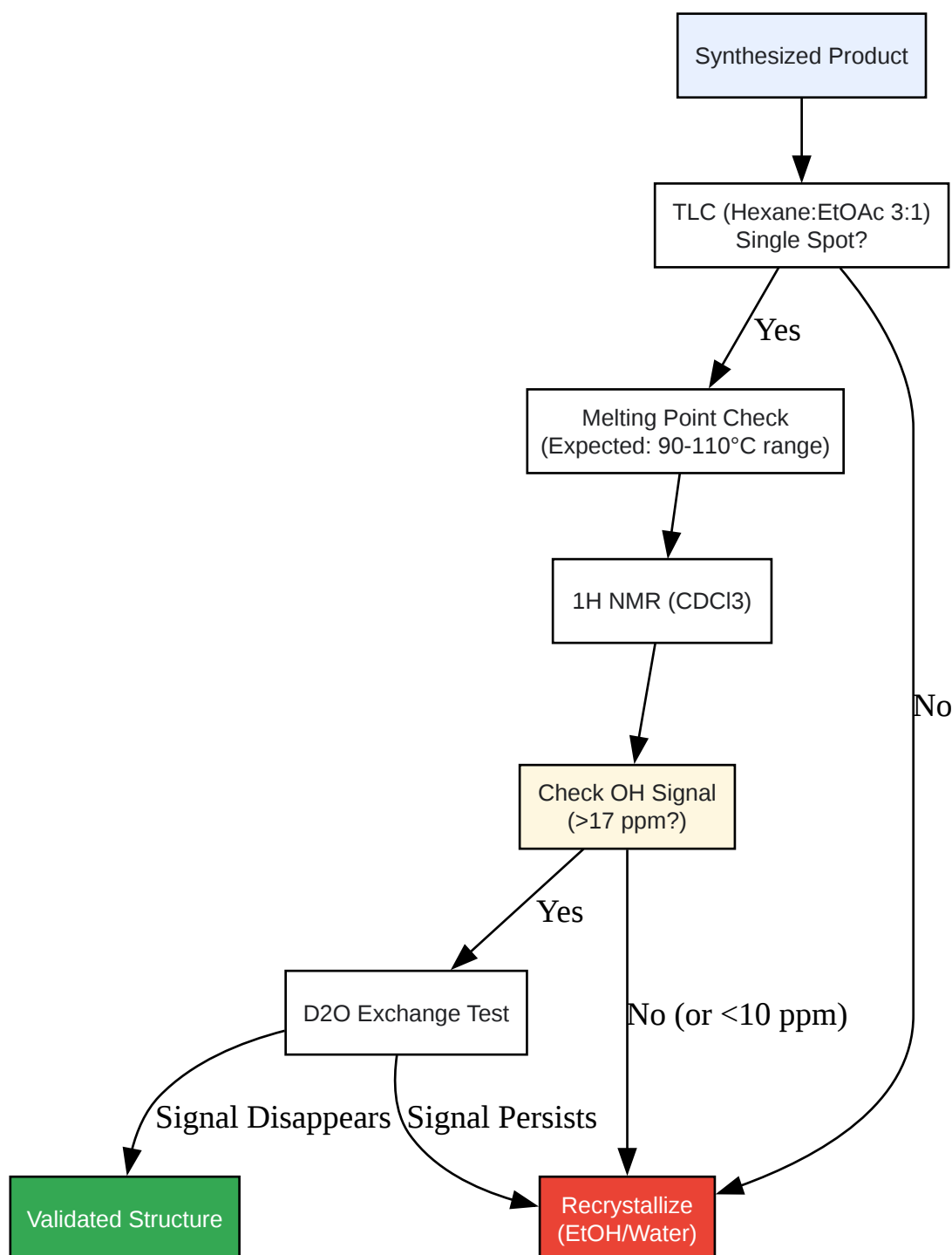
The fragmentation pattern confirms the side chain length.

- Molecular Ion (

-): m/z 246 (Consistent with
).
- Base Peak: Often the loss of the alkyl chain or the coumarin core (at m/z 161).
 - McLafferty Rearrangement: Not prominent due to the cyclic nature, but -cleavage is common.
 - m/z 203: Loss of propyl radical () from the pentanoyl chain (cleavage after -).
 - m/z 189: Loss of butyl radical ().
 - m/z 121: Salicyloyl cation (characteristic of coumarin degradation).

Experimental Validation Workflow

To ensure data integrity during your characterization, follow this decision tree:



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Figure 3: Validation workflow. The persistence of the >17 ppm signal without D2O exchange indicates impurity; its disappearance confirms the enolic OH.

References

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